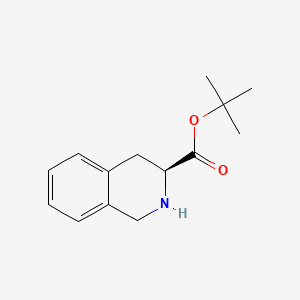

(S)-tert-Butyl-1,2,3,4-Tetrahydroisochinolin-3-carboxylat

Übersicht

Beschreibung

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of alkaloids widely distributed in nature and known for their diverse biological activities

Wissenschaftliche Forschungsanwendungen

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is used in the development of new materials and catalysts

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Thiq analogs are known to influence various biochemical pathways, leading to downstream effects . The specific pathways and effects would depend on the compound’s targets and mode of action.

Result of Action

Thiq analogs are known to exert diverse biological activities, which would result from their interactions with their targets and their influences on biochemical pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through several methods. One common approach involves the Bischler–Napieralski reaction, which is used to construct the isoquinoline core . Another method is the Petasis reaction combined with Pomeranz–Fritsch–Bobbitt cyclization, which provides a convenient route to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and enantiomeric purity. The use of chiral catalysts and reagents is crucial in ensuring the selective formation of the (S)-enantiomer .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The enantiomer of the (S)-compound, with different biological activities.

1,2,3,4-Tetrahydroisoquinoline: The parent compound, lacking the tert-butyl and carboxylate groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups

Uniqueness

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its chiral nature and the presence of the tert-butyl and carboxylate groups, which confer specific chemical and biological properties. These features make it a valuable compound in various fields of research and industry .

Biologische Aktivität

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (TIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is derived from the tetrahydroisoquinoline scaffold, which is known for its role in various biological systems. The synthesis of TIC can be achieved through several methods including:

- Pictet–Spengler Reaction : A classical method for synthesizing tetrahydroisoquinolines.

- Diels–Alder Reaction : Utilized for constructing complex bicyclic structures.

- Enyne Metathesis : A modern approach that allows for the formation of diverse derivatives .

Anticancer Properties

Research has shown that TIC derivatives exhibit notable anticancer properties. A study demonstrated that certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives showed significant anti-proliferative activity against various cancer cell lines. For instance:

- Bcl-2 Inhibition : TIC derivatives have been identified as inhibitors of Bcl-2 family proteins, which are crucial in regulating apoptosis. Compound 11t showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells .

Neuroprotective Effects

The potential neuroprotective effects of TIC have been highlighted in the context of dopaminergic diseases such as Parkinson's disease. The compound has been associated with:

- Dopaminergic Nerve Disease Treatment : TIC derivatives are being explored for their application in treating conditions like Parkinson’s disease through their ability to modulate dopaminergic signaling pathways .

Case Studies

Several case studies have evaluated the efficacy of TIC and its derivatives:

-

Anti-Colon Cancer Activity :

- A study involving 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) demonstrated its ability to attenuate colon carcinogenesis in animal models by blocking IL-6 mediated signals. M1 treatment resulted in significant reductions in tumor markers and improved histopathological outcomes .

- Inhibition of SARS-CoV-2 Mpro :

Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSUDBIZXKOKGA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429387 | |

| Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77497-74-6 | |

| Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.